Cas no 1242184-42-4 ((3S,5R,6E)-Rosuvastatin)

(3S,5R,6E)-Rosuvastatin is a stereospecific intermediate in the synthesis of Rosuvastatin, a potent HMG-CoA reductase inhibitor used to manage hypercholesterolemia. Its defined (3S,5R,6E) configuration ensures high selectivity and efficacy in the production of the active pharmaceutical ingredient (API). This intermediate is critical for achieving the desired pharmacokinetic and pharmacodynamic properties of Rosuvastatin, including its superior lipid-lowering activity and metabolic stability. The precise stereochemistry enhances batch-to-batch consistency, supporting scalable and reproducible manufacturing processes. Its use in synthesis underscores compliance with stringent regulatory standards, making it a reliable component in the production of high-quality statin therapeutics.
(3S,5R,6E)-Rosuvastatin structure
(3S,5R,6E)-Rosuvastatin structure
商品名:(3S,5R,6E)-Rosuvastatin
CAS番号:1242184-42-4
MF:C22H28FN3O6S
メガワット:481.537628173828
CID:2084626
PubChem ID:4979943

(3S,5R,6E)-Rosuvastatin 化学的及び物理的性質

名前と識別子

    • Rosuvastatin (3S,5R) Enantiomer (as diisopropylamine salt)
    • (3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
    • (3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid
    • Rosuvastatin EP Impurity G Calcium Salt
    • (3S,5R)-Rosuvastatin
    • 3S,5R-Rosuvastatin calcium salt
    • (3R,5R)-Rosuvastatin
    • 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
    • (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
    • CHEMBL5308026
    • 1ST171085
    • DTXSID70861387
    • 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
    • 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid
    • Rosuvastatin EP Impurity G
    • BCP31581
    • rac-Rusuvatatin
    • 3S,5R-Rosuvastatin calcium salt (2:1)
    • (3S,5R,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
    • 7-[4-(4-Fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
    • 1242184-42-4
    • (3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid sod ium
    • FR27759
    • 7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl)-3,5-dihydroxy-hept-6-enoic acid
    • 689-191-5
    • 1094100-06-7(free base)
    • (3R,5R)-Rosuvastatin Sodium Salt
    • (3S,5R,6E)-Rosuvastatin
    • インチ: InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1CopyCopied
    • InChIKey: BPRHUIZQVSMCRT-RJCHQFKYSA-NCopyCopied
    • ほほえんだ: CC(C)c1c(c(nc(n1)N(C)S(=O)(=O)C)c2ccc(cc2)F)/C=C/[C@@H](C[C@@H](CC(=O)O)O)OCopyCopied

計算された属性

  • せいみつぶんしりょう: 481.16828496g/mol
  • どういたいしつりょう: 481.16828496g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 767
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 149Ų

じっけんとくせい

  • 密度みつど: 1.368±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: NA
  • ふってん: 745.6±70.0 °C at 760 mmHg
  • フラッシュポイント: 404.7±35.7 °C
  • ようかいど: 極微溶性(0.17 g/l)(25ºC)、
  • じょうきあつ: 0.0±2.6 mmHg at 25°C

(3S,5R,6E)-Rosuvastatin セキュリティ情報

(3S,5R,6E)-Rosuvastatin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R348580-1mg
(3S,5R,6E)-Rosuvastatin
1242184-42-4
1mg
$190.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001722
1242184-42-4
¥1556.7 2023-01-13
TRC
R348580-10mg
(3S,5R,6E)-Rosuvastatin
1242184-42-4
10mg
$1499.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001722
Rosuvastatin impurity G
1242184-42-4 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
A2B Chem LLC
AE36826-10mg
(3S,5R,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
1242184-42-4 ≥95%
10mg
$837.00 2024-04-20
A2B Chem LLC
AE36826-25mg
(3S,5R,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
1242184-42-4 ≥95%
25mg
$1299.00 2024-04-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001722-4g
Rosuvastatin impurity G
1242184-42-4
4g
¥1305.42 2024-12-23

(3S,5R,6E)-Rosuvastatin 関連文献

(3S,5R,6E)-Rosuvastatinに関する追加情報

Introduction to (3S,5R,6E)-Rosuvastatin and Its Significance in Modern Medicine

CAS No. 1242184-42-4 is a specific identifier for the enantiomer (3S,5R,6E)-Rosuvastatin, a compound that has garnered significant attention in the field of pharmaceutical chemistry and medical research. This enantiomer, characterized by its distinct stereochemical configuration, plays a crucial role in the development of lipid-lowering therapies. Understanding its chemical structure, biological activity, and therapeutic applications is essential for appreciating its impact on modern medicine.

The chemical name (3S,5R,6E)-Rosuvastatin highlights its stereochemistry, which is a critical factor in determining its pharmacological properties. The stereochemistry of a compound can influence its absorption, distribution, metabolism, excretion (ADME), and overall efficacy. In the case of (3S,5R,6E)-Rosuvastatin, the specific arrangement of atoms in its molecular structure contributes to its potent inhibitory effects on HMG-CoA reductase, an enzyme essential in the biosynthesis of cholesterol.

Recent research has demonstrated that (3S,5R,6E)-Rosuvastatin not only effectively lowers cholesterol levels but also exhibits additional pharmacological benefits. Studies have shown that this enantiomer may have anti-inflammatory and antioxidant properties, which could contribute to its potential use in managing cardiovascular diseases beyond cholesterol reduction. The compound's ability to modulate various biological pathways makes it a subject of intense interest among researchers exploring novel therapeutic strategies.

The development of (3S,5R,6E)-Rosuvastatin as a therapeutic agent has been influenced by advancements in synthetic chemistry and enantioselective synthesis. The ability to produce this specific enantiomer with high purity and yield has been a significant challenge but has been overcome through innovative methodologies. These advancements have not only improved the availability of (3S,5R,6E)-Rosuvastatin for research purposes but also paved the way for the development of new derivatives with enhanced pharmacological profiles.

In clinical settings, (3S,5R,6E)-Rosuvastatin has been studied for its potential in treating hyperlipidemia and related cardiovascular conditions. Clinical trials have shown promising results regarding its efficacy in reducing LDL cholesterol levels while maintaining or improving HDL cholesterol levels. Additionally, the compound's safety profile has been favorable in multiple trials, suggesting its potential as a viable therapeutic option for patients with hyperlipidemia.

The mechanistic insights into how (3S,5R,6E)-Rosuvastatin exerts its effects have been a focus of numerous studies. Research indicates that beyond inhibiting HMG-CoA reductase, this enantiomer may interact with other targets involved in lipid metabolism and inflammation. These interactions could explain some of its observed beneficial effects beyond cholesterol reduction. Further investigation into these mechanisms is warranted to fully elucidate the therapeutic potential of (3S,5R,6E)-Rosuvastatin.

The future directions for research on (3S,5R,6E)-Rosuvastatin include exploring its potential in combination therapies and investigating its long-term effects. Combining this compound with other lipid-lowering agents or anti-inflammatory drugs could lead to synergistic effects that enhance therapeutic outcomes. Long-term studies are also necessary to assess the compound's safety and efficacy over extended periods of use.

The synthesis and characterization of (3S,5R,6E)-Rosuvastatin have also contributed to the broader field of chiral chemistry. The development of efficient synthetic routes for this enantiomer has provided valuable insights into stereoselective synthesis techniques. These techniques are not only applicable to other chiral compounds but also contribute to the overall understanding of molecular stereochemistry and its impact on biological activity.

Overall,(3S,5R,6E)-Rosuvastatin represents a significant advancement in the treatment of hyperlipidemia and cardiovascular diseases。 Its unique stereochemical configuration, combined with its multifaceted pharmacological effects, makes it a valuable therapeutic agent。 As research continues to uncover new aspects of this compound, it is likely that additional applications will be identified, further solidifying its importance in modern medicine。

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